7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11Cl2NO/c15-10-3-1-9(2-4-10)13-8-18-14-7-11(16)5-6-12(14)17-13/h1-7,13,17H,8H2 |
InChI Key |
AWUUCONTZSVPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intramolecular cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The oxazine ring and chloro substituents in 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b] oxazine are susceptible to oxidation. For example:
-
Formation of Quinone Derivatives : Oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the dihydro-oxazine ring into a quinone structure via dehydrogenation .
-
Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) can lead to epoxide formation at unsaturated positions .
Key Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Quinone formation | KMnO₄, H₂SO₄, 60°C | 7-Chloro-3-(4-chlorophenyl)-2H-benzo[b] oxazin-3(4H)-one |
| Epoxidation | mCPBA, CH₂Cl₂, RT | Epoxide derivatives |
Reduction Reactions
The dihydro-oxazine ring can undergo reduction to yield saturated heterocycles:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the ring to a tetrahydro-oxazine structure .
-
LiAlH₄ Reduction : Converts the oxazine ring into an amine-containing compound via ring opening .
Key Reagents & Conditions :
Substitution Reactions
The chlorine atoms at positions 3 and 7 participate in nucleophilic substitution:
-
Aromatic Chlorine Replacement : Reacts with sodium methoxide (NaOMe) to form methoxy-substituted derivatives .
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions introduces alkyl or acyl groups .
Key Reagents & Conditions :
Cycloaddition and Rearrangement
-
Diels-Alder Reactions : The oxazine ring acts as a dienophile with conjugated dienes to form bicyclic compounds .
-
Smiles Rearrangement : Under basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles .
Key Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Diels-Alder | 1,3-Butadiene, toluene, 110°C | Bicyclo[4.3.0]oxazine derivative |
| Smiles Rearrangement | K₂CO₃, DMF, RT | Fused benzoxazepine |
Biological Interactions
Though not a traditional chemical reaction, the compound interacts with biological systems:
-
Enzyme Inhibition : Acts as a competitive inhibitor of monoamine oxidase (MAO) due to structural similarity to neurotransmitter analogs .
-
Antimicrobial Activity : Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Comparative Reactivity
The table below compares reactivity trends for substituted benzoxazines:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant anticancer properties. For instance, studies have shown that 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown activity against a range of bacterial strains and fungi. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways . Such properties are valuable in developing new antibiotics and antifungal agents amidst rising antibiotic resistance.
Materials Science
Polymer Chemistry
In materials science, 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine serves as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications, including coatings, adhesives, and composite materials . The incorporation of this compound into polymer matrices has been shown to improve their resistance to heat and solvents.
Agricultural Chemistry
Pesticide Development
The compound's structural features make it a candidate for developing new pesticide formulations. Research indicates that derivatives of benzo[b][1,4]oxazine can exhibit insecticidal and herbicidal activities. Field trials have demonstrated effective pest control with minimal environmental impact compared to conventional pesticides . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.
Case Studies
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Aryl Group Diversity : Substitution with electron-donating groups (e.g., methoxy in 13c ) reduces electrophilicity compared to electron-withdrawing chlorophenyl groups, which could influence receptor binding kinetics.
- Bioisosteric Replacements : TTZ-1 and TTZ-2 utilize a TTZ head group as a carboxylic acid bioisostere, enabling enhanced metabolic stability compared to carboxylate-containing benzoxazines .
Pharmacological Activity
- Antimicrobial Activity : Derivatives with (Z)-3-(2-oxo-2-substituted ethylidene) groups exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against pathogens like Staphylococcus aureus . The target compound’s chlorine substituents may further enhance potency against resistant strains.
- The 4-chlorophenyl group in the target compound may favor thromboxane receptor affinity due to its electron-withdrawing nature.
- Anti-Proliferative Effects : Compounds like 13c–13e demonstrate moderate cytotoxicity against cancer cell lines (IC~50~ = 10–50 µM), with activity modulated by aryl substituent polarity .
Physicochemical Properties
Biological Activity
7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 102830-72-8) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be represented as follows:
Molecular Formula : C14H11Cl2NO
Molecular Weight : 284.15 g/mol
Biological Activity Overview
Benzoxazines and their derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Properties : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
The biological activities of 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, contributing to its cytotoxic effects against cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazine derivatives, including 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine. The compound demonstrated significant inhibition against Fusarium oxysporum with a Minimum Inhibitory Concentration (MIC) of 30 µg/mL. This suggests its potential as an antifungal agent comparable to standard treatments like fluconazole .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic cells at concentrations ranging from 10 µM to 50 µM .
Study 3: Anti-inflammatory Properties
Research assessing the anti-inflammatory potential demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its role in modulating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions involving chlorinated benzoxazine precursors and 4-chlorophenyl derivatives. For example, intermolecular condensation of 4-amino-5-chloro-substituted triazoles with chlorinated acetamides (as described for structurally related compounds in ) is a common approach. Intermediate characterization involves HPLC-MS for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns .
- Key Data : Reported yields range from 45–70% for analogous benzoxazine derivatives, with purity >95% confirmed by reverse-phase HPLC .
Q. How is the structural configuration of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related chlorophenyl-substituted benzoxazines (e.g., 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) show bond lengths of 1.39–1.42 Å for C–O in the oxazine ring and dihedral angles of 85–89° between aromatic planes, confirming non-planar geometry .
- Contradictions : Discrepancies in reported torsion angles (e.g., 3.5° variation in C–Cl bond orientations) may arise from solvent effects during crystallization .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?
- Methodology :
Thermal Analysis : Differential Scanning Calorimetry (DSC) can clarify melting point discrepancies. For example, polymorphic forms of benzoxazine derivatives exhibit melting point variations up to 15°C due to crystal packing differences .
Solubility Profiling : Use Hansen solubility parameters (HSPs) to optimize solvent systems. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for chlorinated benzoxazines, while halogenated solvents (e.g., chloroform) improve crystallinity .
- Case Study : A 2023 study on nitroarene reductive cyclization highlights the role of formic acid derivatives in stabilizing intermediates, reducing side reactions that alter solubility profiles .
Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in catalytic systems?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity. The electron-withdrawing 4-chlorophenyl group lowers the HOMO energy (-6.8 eV in related compounds), favoring nucleophilic attacks at the oxazine ring .
- Catalytic Screening : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) show lower yields (55–60%) for sterically hindered 4-chlorophenyl derivatives compared to unsubstituted analogs (75–80%) .
- Data Table :
| Catalyst System | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 58 | 92 | |
| Pd(OAc)₂/XPhos | 63 | 88 |
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
- Methodology :
- LC-MS/MS Analysis : Detect trace intermediates (e.g., chlorinated dimers or hydroxylated side products) using high-resolution mass spectrometry. For example, a 2021 study identified a [M+35]⁺ ion corresponding to a dichlorinated byproduct, suggesting incomplete dehalogenation .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps. Activation energies (Eₐ) for analogous reactions range from 65–75 kJ/mol .
Safety and Handling Protocols
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Protocols :
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Chlorinated benzoxazines may cause irritation upon prolonged exposure .
Ventilation : Conduct reactions in fume hoods due to potential release of HCl gas during synthesis .
Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
